molecular formula C11H10INOS B15055020 2-((2-Iodophenoxy)methyl)-4-methylthiazole

2-((2-Iodophenoxy)methyl)-4-methylthiazole

Cat. No.: B15055020
M. Wt: 331.17 g/mol
InChI Key: VEWMRZQFPOXYOM-UHFFFAOYSA-N
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Description

2-((2-Iodophenoxy)methyl)-4-methylthiazole is a thiazole derivative featuring a 4-methyl group on the thiazole ring and a 2-iodophenoxymethyl substituent. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The iodine atom in the phenoxy group introduces steric bulk and electronic effects, which may influence binding affinity, metabolic stability, and pharmacokinetic profiles compared to other halogenated or substituted analogs.

Properties

Molecular Formula

C11H10INOS

Molecular Weight

331.17 g/mol

IUPAC Name

2-[(2-iodophenoxy)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-5-3-2-4-9(10)12/h2-5,7H,6H2,1H3

InChI Key

VEWMRZQFPOXYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 2-iodophenol with a suitable thiazole precursor. One common method involves the use of 2-iodophenol and 4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodophenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-((2-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Iodophenoxy)methyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenoxy group can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, potency, and toxicity of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole with structurally related compounds:

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Substituents Biological Activity Potency/IC50 Toxicity Notes References
2-((2-Iodophenoxy)methyl)-4-methylthiazole 4-methylthiazole, 2-iodophenoxymethyl Not explicitly reported (inference required) N/A Potential metabolic concerns (see )
2-(4-Fluorophenyl)-4-methylthiazole 4-methylthiazole, 4-fluorophenyl Antifungal (vs. A. niger) Comparable to Ravuconazole Not reported
Compound 4c (BACE1 inhibitor) 4-methylthiazole in P3 ligand β-secretase (BACE1) inhibition 120-fold > 4a (2-methyl) Not reported
2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)-4-methylthiazole 4-methylthiazole, indolyl-hydrazinyl Cytotoxic (A2780, HeLa) IC50: 11.6 µM (A2780) Antioxidant activity noted
4-Methylthiazole (1c) 4-methylthiazole, p-methoxyphenyl Nephrotoxic (in mice with BSO) N/A Sex-dependent nephrotoxicity

Key Findings

Substituent Effects on Bioactivity Halogenated Aryl Groups: The 2-iodophenoxy group in the target compound may enhance lipophilicity and steric interactions compared to smaller substituents like fluorine () or bromine (). This could improve target binding but may also increase metabolic stability risks, as seen in thiazole metabolites forming toxic thioamides (e.g., 4-methylthiazole → p-methoxy-thiobenzamide) . Methyl Position: The 4-methyl group on the thiazole ring is critical for potency in BACE1 inhibitors () and cytotoxic agents (), suggesting its role in optimizing molecular interactions.

Antifungal and Antimicrobial Activity

  • Analogs with 4-fluorophenyl substituents (e.g., 2-(4-fluorophenyl)-4-methylthiazole) exhibit antifungal activity comparable to Ravuconazole, indicating that electron-withdrawing groups on the aryl ring enhance efficacy against A. niger . The iodine atom, being both bulky and electron-rich, may alter this activity profile.

Cytotoxicity and Toxicity

  • 4-Methylthiazole derivatives with hydrazinyl-indole substituents (e.g., compound 1 in ) show potent cytotoxicity (IC50 ~11.6 µM) against ovarian and cervical cancer cells. However, the nephrotoxicity of 4-methylthiazole in glutathione-depleted mice () underscores the need for careful substituent design to balance efficacy and safety.

Metabolic Pathways Thiazoles with aryl substituents undergo cytochrome P-450-mediated epoxidation, leading to ring cleavage and toxic metabolites ().

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